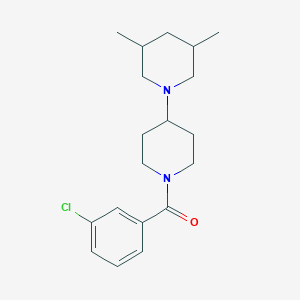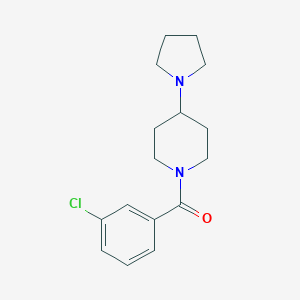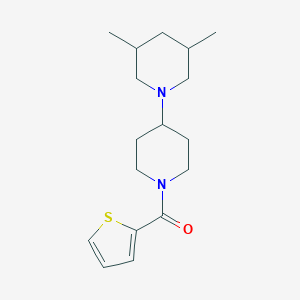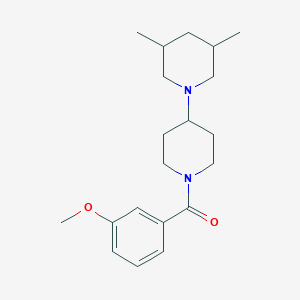![molecular formula C20H30FN3O B247197 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used as a recreational substance. However,
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine involves the inhibition of the reuptake of serotonin and dopamine, which leads to an increase in their levels in the brain. This results in an alteration of mood, behavior, and cognition. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine also interacts with the sigma-1 receptor, which modulates calcium ion channels and cellular signaling.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animals. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been found to have anxiogenic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective drug that can be used to study the serotonin and dopamine systems in the brain. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has some limitations. It has been found to be toxic at high doses and can cause seizures and death in animals. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is also a controlled substance and is subject to legal restrictions.
Orientations Futures
There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine. One area of research is the development of novel drugs based on the structure of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine that have improved safety and efficacy profiles. Another area of research is the study of the sigma-1 receptor and its role in cellular signaling and disease. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can also be used to study the interaction between the serotonin and dopamine systems in the brain and their role in the regulation of mood, behavior, and cognition.
Méthodes De Synthèse
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can be synthesized through the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-methylbutanoyl)-4-piperidinone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and cellular signaling.
Propriétés
Nom du produit |
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine |
|---|---|
Formule moléculaire |
C20H30FN3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H30FN3O/c1-16(2)15-20(25)24-9-7-17(8-10-24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21/h3-6,16-17H,7-15H2,1-2H3 |
Clé InChI |
ODNXNPXOJHEERJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
SMILES canonique |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)